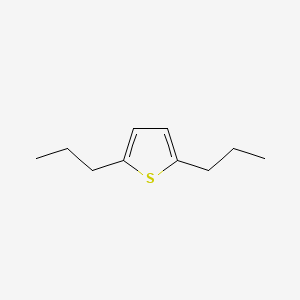
2,5-Dipropylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dipropylthiophene is an organic compound belonging to the thiophene family, characterized by a five-membered ring containing one sulfur atom. The molecular formula of this compound is C10H16S, and it has a molecular weight of 168.3 g/mol . Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of thiophene derivatives, including 2,5-Dipropylthiophene, can be achieved through various methods. One common approach involves the cyclization of functionalized alkynes in the presence of sulfur-containing reagents . Another method includes the condensation reactions such as the Gewald, Paal-Knorr, and Hinsberg syntheses . For instance, the Gewald reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives often employs large-scale cyclization reactions using readily available starting materials. The use of catalysts such as copper iodide and 1,10-phenanthroline in the presence of sodium sulfide has been reported for the efficient synthesis of 2,5-disubstituted thiophenes .
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dipropylthiophene undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophenes to dihydrothiophenes.
Substitution: Electrophilic substitution reactions are common, with nitration, sulfonation, and halogenation being typical examples.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nitration using nitric acid and acetic acid, sulfonation using sulfuric acid, and halogenation using halogens like bromine.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: 2-nitrothiophene, 2,5-dinitrothiophene, and halogenated thiophenes.
Applications De Recherche Scientifique
2,5-Dipropylthiophene and its derivatives have significant applications in various fields:
Mécanisme D'action
The mechanism of action of 2,5-Dipropylthiophene involves its interaction with molecular targets and pathways within biological systems. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based drugs act as voltage-gated sodium channel blockers, affecting nerve signal transmission .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound with a similar five-membered ring structure.
2,5-Dimethylthiophene: A derivative with methyl groups instead of propyl groups.
2,5-Diethylthiophene: A derivative with ethyl groups instead of propyl groups.
Uniqueness: 2,5-Dipropylthiophene is unique due to its specific propyl substituents, which can influence its chemical reactivity and physical properties. The presence of propyl groups can affect the compound’s solubility, boiling point, and interaction with biological targets, making it distinct from other thiophene derivatives .
Propriétés
Numéro CAS |
54411-07-3 |
|---|---|
Formule moléculaire |
C10H16S |
Poids moléculaire |
168.30 g/mol |
Nom IUPAC |
2,5-dipropylthiophene |
InChI |
InChI=1S/C10H16S/c1-3-5-9-7-8-10(11-9)6-4-2/h7-8H,3-6H2,1-2H3 |
Clé InChI |
GYUMBXPBGKUOMU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(S1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


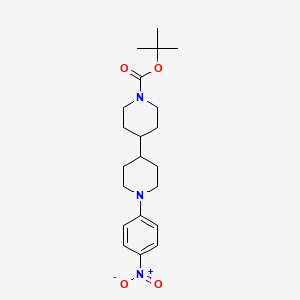
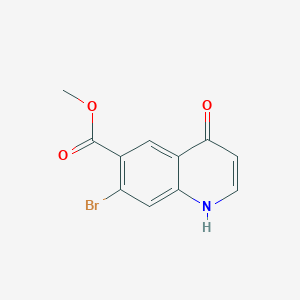
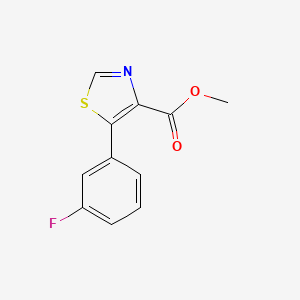
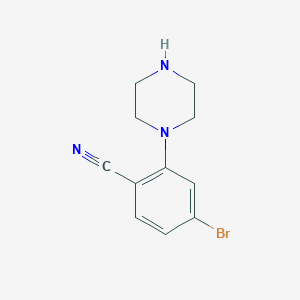
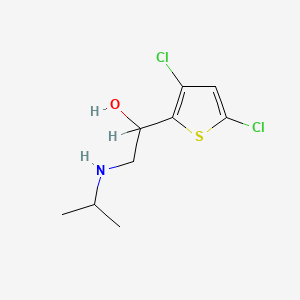
![2-Bromo-4,5,6,7-tetrahydro-4-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13927367.png)
![Methyl 2-amino-6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13927372.png)
![n-[2-(2-Chlorophenyl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13927379.png)
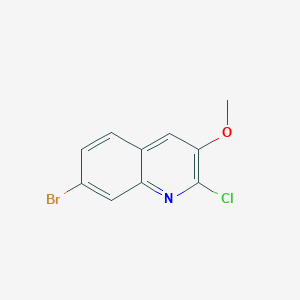
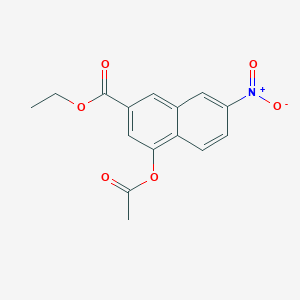
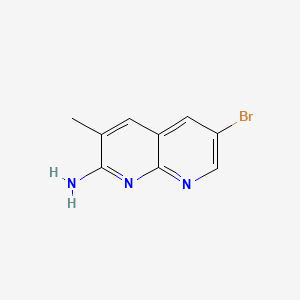

![tert-butyl N-[1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13927419.png)

